molecular formula C6H14N2O3 B13809665 2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol

2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol

Cat. No.: B13809665
M. Wt: 162.19 g/mol
InChI Key: MIZLDLKHXXHDIZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol is an organic compound with a complex structure that includes an amino group, a nitro group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol typically involves multi-step reactions. One common method is the nitration of 3-methyl-2-butanol followed by the introduction of the aminomethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, diamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol exerts its effects involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)oxazoline

Uniqueness

Compared to similar compounds, 2-(Aminomethyl)-3-methyl-2-nitrobutan-1-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

2-(aminomethyl)-3-methyl-2-nitrobutan-1-ol

InChI

InChI=1S/C6H14N2O3/c1-5(2)6(3-7,4-9)8(10)11/h5,9H,3-4,7H2,1-2H3

InChI Key

MIZLDLKHXXHDIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)(CO)[N+](=O)[O-]

Origin of Product

United States

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